Iganidipine hydrochloride

説明

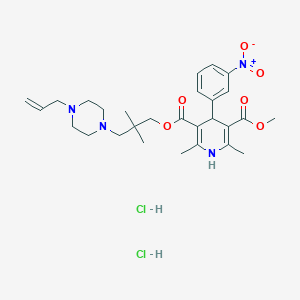

Structure

3D Structure of Parent

特性

CAS番号 |

117241-46-0 |

|---|---|

分子式 |

C28H40Cl2N4O6 |

分子量 |

599.5 g/mol |

IUPAC名 |

5-O-[2,2-dimethyl-3-(4-prop-2-enylpiperazin-1-yl)propyl] 3-O-methyl 2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate;dihydrochloride |

InChI |

InChI=1S/C28H38N4O6.2ClH/c1-7-11-30-12-14-31(15-13-30)17-28(4,5)18-38-27(34)24-20(3)29-19(2)23(26(33)37-6)25(24)21-9-8-10-22(16-21)32(35)36;;/h7-10,16,25,29H,1,11-15,17-18H2,2-6H3;2*1H |

InChIキー |

PJGTYHKZUAHNHC-UHFFFAOYSA-N |

SMILES |

CC1=C(C(C(=C(N1)C)C(=O)OCC(C)(C)CN2CCN(CC2)CC=C)C3=CC(=CC=C3)[N+](=O)[O-])C(=O)OC.Cl.Cl |

正規SMILES |

CC1=C(C(C(=C(N1)C)C(=O)OCC(C)(C)CN2CCN(CC2)CC=C)C3=CC(=CC=C3)[N+](=O)[O-])C(=O)OC.Cl.Cl |

同義語 |

1,4-dihydro 2,6-dimethyl-4-(3-nitrophenyl)-3,5-pyridinedicarboxylic acid 2,2-dimethyl-3-(4-(2-propenyl)-1-piperazinyl)propyl methyl ester NKY 722 NKY-722 |

製品の起源 |

United States |

Synthetic Chemistry and Chemical Process Research of Iganidipine Hydrochloride

Advanced Synthetic Routes and Methodological Innovations for Dihydropyridines

The synthesis of dihydropyridines, the core structural motif of Iganidipine (B44766), has been a subject of extensive research, leading to the development of advanced and efficient synthetic methodologies. The classical Hantzsch condensation, while foundational, has been built upon to address challenges such as stereoselectivity and yield optimization. csic.es

Stereoselective Synthesis Approaches for Chiral Dihydropyridines

Iganidipine, like many pharmacologically active dihydropyridines, possesses a chiral center, making stereoselective synthesis a critical area of focus. The enantiomers of unsymmetrical 1,4-dihydropyridines often exhibit different biological activities. mdpi.com Consequently, methods to produce single enantiomers are of high importance in medicinal chemistry. mdpi.comresearchgate.net

Several strategies have been developed to achieve enantiopure 1,4-dihydropyridines:

Chiral Auxiliaries: This approach involves the temporary incorporation of a chiral molecule into one of the reactants. The auxiliary guides the stereochemical outcome of the reaction and is subsequently removed. mdpi.comrsc.org

Enzyme-Catalyzed Resolutions: Enzymes can be used to selectively react with one enantiomer in a racemic mixture, a process known as kinetic resolution. This allows for the separation of the desired enantiomer. mdpi.comresearchgate.net

Asymmetric Catalysis: The use of a chiral catalyst, such as an organocatalyst, is a highly promising approach. mdpi.com Chiral Brønsted acids, like BINOL-derived phosphoric acids, have been successfully employed in multicomponent reactions to construct the dihydropyridine (B1217469) ring with high enantioselectivity. csic.es These catalysts create a chiral environment that favors the formation of one enantiomer over the other.

Optimization of Reaction Conditions and Yields in Iganidipine Hydrochloride Synthesis

The synthesis of Iganidipine Hydrochloride, typically via a modified Hantzsch reaction, involves the condensation of an aldehyde, a β-ketoester, and an enamine or ammonia (B1221849) source. Optimizing this multicomponent reaction is crucial for industrial-scale production to maximize yield and purity. nih.gov Key parameters for optimization include the choice of solvent, catalyst, reaction temperature, and reactant concentrations. mdpi.com

For analogous dihydropyridine syntheses, significant improvements in reaction yields and times have been achieved by carefully selecting the catalyst. mdpi.com While traditional methods may have low yields and require long reaction times, modern approaches utilize various catalysts to enhance efficiency. mdpi.com For instance, the use of Lewis acids or a few drops of concentrated HCl has been shown to significantly increase yields. mdpi.com In some cases, solvent-free conditions have also been explored. mdpi.com The reaction temperature is another critical factor; studies on related compounds show that yields can be maximized at specific temperatures, with decreases observed at both higher and lower temperatures. nih.gov A patent for the similar compound Azelnidipine (B1666253) highlights the optimization of reaction pH, temperature (0-5 °C for one step, 55-60 °C for another), and reagent concentration to improve industrial applicability. google.com

| Parameter | Traditional Conditions | Optimized Conditions | Rationale for Optimization |

| Catalyst | None or weak acid/base | Lewis acids (e.g., FeCl₃, ZnCl₂), Brønsted acids (e.g., HCl), Organocatalysts | Accelerates reaction rates and can improve yields from ~30% to over 90%. mdpi.com |

| Solvent | Ethanol, Acetic Acid | High-polarity solvents (e.g., DMF), or solvent-free | Improves reaction kinetics and can simplify workup procedures. nih.govmdpi.com |

| Temperature | Reflux | Optimized temperature (e.g., 100 °C for some radiosyntheses) | Balances reaction rate with the stability of reactants and products to maximize yield. nih.gov |

| Reaction Time | 15-48 hours | 1-5 hours | Increased efficiency for industrial production. mdpi.com |

This table presents generalized optimization strategies for Hantzsch-type reactions based on available literature for dihydropyridines.

Impurity Profiling and Characterization in Iganidipine Hydrochloride Synthesis

During the synthesis and storage of any active pharmaceutical ingredient (API), the formation of impurities is a significant concern. enamine.net Regulatory bodies require the identification, quantification, and control of impurities above a certain threshold (typically ≥ 0.10%). sphinxsai.comusp.org

Identification and Elucidation of Process-Related Impurities

For dihydropyridine compounds like Iganidipine, a common and significant impurity is the corresponding pyridine (B92270) derivative. scispace.com This impurity arises from the oxidation of the dihydropyridine ring, a process that can occur during synthesis, workup, or upon exposure to light and air. scispace.cominnovareacademics.in The identification of this and other process-related impurities is typically performed using high-performance liquid chromatography (HPLC). nih.gov

Other potential impurities can originate from starting materials, intermediates, or side reactions. A comprehensive impurity profile involves analyzing all steps of the manufacturing process to predict and identify potential unwanted compounds. enamine.net

| Impurity Type | Common Example | Origin | Detection Method |

| Oxidation Product | Pyridine analogue of Iganidipine | Oxidation of the dihydropyridine ring during synthesis or storage. scispace.com | HPLC, LC-MS nih.gov |

| Starting Material | Unreacted 3-nitrobenzaldehyde | Incomplete reaction | HPLC |

| Intermediates | Uncyclized Hantzsch intermediates | Incomplete cyclization | HPLC, LC-MS nih.gov |

| Side-Products | By-products from alternative reaction pathways | Non-specific reaction conditions | HPLC, LC-MS |

This table lists potential impurities in the synthesis of Iganidipine based on general knowledge of dihydropyridine chemistry.

Development of Synthesis Pathways for Reference Standards of Impurities

To accurately quantify identified impurities in batches of Iganidipine Hydrochloride, pure reference standards of these impurities are required. fbpharmtech.comresolvemass.ca Since these compounds are often not commercially available, their custom synthesis is a necessary part of the drug development process. resolvemass.cahapila.de

The synthesis of the primary oxidation impurity, the pyridine analogue, is often straightforward. It can typically be prepared by the controlled chemical oxidation of Iganidipine itself. The synthesized reference standard must then be fully characterized to confirm its structure and purity before it can be used for analytical method validation and routine quality control testing. fbpharmtech.com

Structural Elucidation Methodologies for Iganidipine Hydrochloride and its Analogues

The definitive confirmation of the chemical structure of Iganidipine Hydrochloride and its related impurities is accomplished using a combination of spectroscopic techniques. nih.gov Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are the primary tools for this purpose. hyphadiscovery.comresearchgate.net

A standard set of NMR experiments provides a complete picture of the molecule's atomic connectivity and spatial arrangement. hyphadiscovery.com

¹H NMR: Identifies the different types of protons in the molecule and their chemical environment. nih.gov

¹³C NMR: Identifies the carbon skeleton of the molecule. rsc.org

2D NMR (COSY, HSQC, HMBC): These powerful techniques establish correlations between atoms. hyphadiscovery.com

COSY (Correlation Spectroscopy) shows which protons are coupled to each other, helping to piece together molecular fragments.

HSQC (Heteronuclear Single Quantum Coherence) correlates protons directly to the carbons they are attached to.

Mass spectrometry provides the molecular weight of the compound and information about its fragmentation pattern, which further corroborates the proposed structure. nih.gov Together, these methods allow for the unambiguous structural elucidation of Iganidipine Hydrochloride and the characterization of its process-related impurities. nih.gov

| Technique | Information Provided |

| ¹H NMR | Number and type of hydrogen atoms, neighboring environments. |

| ¹³C NMR | Number and type of carbon atoms in the molecular skeleton. |

| COSY | Connectivity between adjacent protons (¹H-¹H correlations). |

| HSQC | Direct one-bond connectivity between protons and carbons (¹H-¹³C correlations). |

| HMBC | Long-range (2-3 bond) connectivity between protons and carbons. |

| MS | Molecular weight and fragmentation patterns. |

Preclinical Pharmacological Investigations of Iganidipine Hydrochloride

In Vivo Pharmacodynamic Studies in Preclinical Animal Models

Iganidipine (B44766) hydrochloride has demonstrated significant effects on localized blood flow, particularly within the ocular circulation, without altering systemic hemodynamics in preclinical animal models. Studies in rabbits have shown that topical application of a 0.1% iganidipine solution significantly increases blood flow in the optic nerve head (ONH). nih.govnih.gov This effect was observed to be persistent, with a maximum increment of up to 40% noted at 45 minutes post-instillation. nih.govnih.gov Importantly, at this concentration, iganidipine did not cause any changes to systemic blood pressure or intraocular pressure, indicating a localized vascular effect without systemic hypotensive consequences. nih.govnih.gov

Further investigations in both rabbits and cynomolgus monkeys reinforced these findings. Using the laser speckle method to determine ONH tissue blood velocity, a single administration of 0.03% iganidipine in rabbits resulted in an 8% to 10% increase in blood velocity in the treated eye. The effect was more pronounced with repeated administration. In monkeys, a 7-day course of 0.1% iganidipine led to a 41% increase in ONH blood velocity in the treated eye, again highlighting its potent local vasodilatory action. Iganidipine is a dihydropyridine (B1217469) derivative calcium antagonist and is unique in its availability as an ophthalmic solution for increasing ONH blood flow. mdpi.com

Table 1: Effect of Topical Iganidipine on Optic Nerve Head (ONH) Blood Flow/Velocity in Animal Models

| Animal Model | Iganidipine Concentration | Duration of Treatment | Key Finding |

|---|---|---|---|

| Rabbit | 0.1% | Single Instillation | ~40% increase in ONH blood flow at 45 minutes. nih.govnih.gov |

| Rabbit | 0.03% | Single Instillation | 8-10% increase in ONH blood velocity. |

| Rabbit | 0.03% | 21-day, twice-daily | 18-35% increase in ONH blood velocity. |

| Cynomolgus Monkey | 0.1% | 7-day, twice-daily | 41% increase in ONH blood velocity in the treated eye. |

In disease models, iganidipine hydrochloride exhibits significant vasoprotective effects, particularly in the context of salt-induced hypertension. A key study utilized Dahl salt-sensitive (Dahl-S) rats, a well-established model for salt-induced hypertension and target-organ damage. nih.gov When these rats were fed a high-salt diet, administration of iganidipine demonstrated dose-dependent protective effects on the kidneys and brain. nih.gov

The compound reduced the severity of glomerulosclerosis as well as renal arterial and tubular injuries. nih.gov At a sustained-hypotensive dose (3.0 mg/kg/day), iganidipine completely prevented death from hypertensive complications and improved renal function markers, including plasma creatinine (B1669602) and glomerular filtration rate. nih.gov Even at a non-hypotensive dose (0.3 mg/kg/day), it tended to increase survival. nih.gov Furthermore, iganidipine treatment reduced the incidence of cerebral infarction. nih.gov The protective mechanisms appear to be multifactorial, involving not only the reduction of blood pressure but also a decrease in plasma angiotensin II levels and an increase in vasodilatory prostanoids like prostaglandin (B15479496) I2 (PGI2) and PGE2. nih.gov These findings underscore the vasoprotective and organ-protective capabilities of iganidipine beyond its primary hypotensive action. nih.gov

Table 2: Protective Effects of Iganidipine in Dahl Salt-Sensitive Rats on a High-Salt Diet

| Iganidipine Dose (mg/kg/day) | Effect on Blood Pressure | Key Organ-Protective Outcomes |

|---|---|---|

| 0.3 | Non-hypotensive | Tendency to increase survival; Increased urinary PGI2 and PGE2. nih.gov |

| 1.0 | Moderate-hypotensive | Reduced glomerulosclerosis and renal injuries. nih.gov |

| 3.0 | Sustained-hypotensive | Completely prevented hypertensive death; Improved renal function markers; Reduced incidence of cerebral infarction. nih.gov |

Iganidipine hydrochloride demonstrates a marked organ-specific pharmacodynamic response, primarily characterized by ocular vasodilation. As a calcium channel blocker, it induces relaxation of vascular smooth muscle cells by inhibiting the intracellular entry of Ca²⁺. This mechanism is particularly effective in the sensitive vascular beds of the eye. In preclinical rabbit models, topically applied iganidipine not only increases basal blood flow in the ONH but also effectively counteracts induced vasoconstriction. nih.govnih.gov

Specifically, pre-instillation of 0.01% and 0.1% iganidipine significantly inhibited the decrease in ONH blood flow caused by an intravitreal injection of endothelin-1, a potent vasoconstrictor. nih.govnih.gov Moreover, post-instillation of 0.1% iganidipine was able to reverse the vasoconstriction and restore blood flow in this circulation-disordered model. nih.govnih.gov This targeted vasodilatory action within the eye, without significant systemic absorption or effects, highlights its potential for localized therapeutic applications.

Comparative Pharmacological Profiling of Iganidipine Hydrochloride

Iganidipine hydrochloride belongs to the dihydropyridine (DHP) class of calcium channel blockers, which are primarily known for their potent vasodilatory effects. This class includes foundational first-generation drugs like nifedipine (B1678770), second-generation agents such as nicardipine (B1678738) and felodipine (B1672334), and third-generation compounds like amlodipine (B1666008) and lercanidipine (B1674757). mdpi.com While all DHPs act by blocking L-type calcium channels, leading to vascular smooth muscle relaxation, there are notable differences in their pharmacological profiles. mdpi.com

Iganidipine distinguishes itself with a more effective and continuous vasodilative action compared to the first-generation nifedipine and the second-generation nicardipine. It also possesses superior stability under light. While third-generation DHPs like lercanidipine are characterized by high lipophilicity and a slow onset of action that reduces reflex tachycardia, iganidipine's unique feature is its water solubility. This property, uncommon among DHPs, facilitates its formulation as an ophthalmic solution, allowing for targeted local delivery to the eye—an application not typical for other members of this class.

The structure-activity relationship (SAR) for the 1,4-dihydropyridine (B1200194) class of compounds is well-studied. The core DHP ring is essential for activity, and specific substitutions at various positions on the ring dictate the pharmacological properties, including potency, duration of action, and tissue selectivity. For instance, the ester groups at the C3 and C5 positions and the substituted phenyl ring at the C4 position are critical for antagonistic activity at the L-type calcium channel. Modifications to these side chains can influence properties like lipophilicity, which in turn affects pharmacokinetics and the side-effect profile.

The most significant structural feature of iganidipine that differentiates it from other DHPs is its formulation as a hydrochloride salt (3-(4-allyl-1-piperazinyl)-2,2-dimethylpropyl methyl-1,4-dihydro-2,6-dimethyl-4-(3-nitrophenyl)-3,5-pyridinedicarboxylate dihydrochloride). This "unique chemical structure (a hydrochloride)" imparts relative water solubility to the molecule. This is a stark contrast to the high lipophilicity that characterizes most other DHPs, such as lercanidipine. This structural modification is directly responsible for its ability to be formulated into an aqueous ophthalmic solution, enabling its specific pharmacodynamic profile of potent, localized ocular vasodilation without requiring systemic administration.

Preclinical Pharmacokinetic and Biotransformation Research of Iganidipine Hydrochloride

Absorption, Distribution, and Excretion (ADE) in Animal Models

Ocular and Periocular Tissue Penetration Kinetics

Studies in pigmented rabbits using topically instilled ¹⁴C-iganidipine hydrochloride have provided detailed insights into its penetration into ocular and surrounding tissues.

Following a single instillation of a 0.03% iganidipine (B44766) solution, the drug demonstrated high permeability through the cornea. arvojournals.org The concentration of iganidipine in the cornea was significantly high, reaching 30 μM just 15 minutes after application. arvojournals.org The aqueous humor concentration peaked one hour after instillation. arvojournals.org Notably, the penetration of topically applied iganidipine into the cornea and aqueous humor was estimated to be at least ten times higher than that of other ophthalmic drugs like timolol (B1209231) or carteolol. arvojournals.orgnih.gov

Concentrations in the iris-ciliary body and the retina-choroid were found to be substantially higher than in the plasma, not only in the treated eye but also in the contralateral (untreated) eye. arvojournals.orgnih.gov This suggests that iganidipine binds to uveal pigments. arvojournals.orgnih.gov

Autoradiography of whole rabbit heads after a single instillation of 0.09% ¹⁴C-iganidipine revealed rapid penetration into the ipsilateral retrobulbar periocular tissues. arvojournals.orgarvojournals.org The concentration in the extraocular muscle and posterior periocular tissues on the treated side was consistently higher than on the untreated side at all observed time points. arvojournals.org Between 15 minutes and 1 hour after instillation, the equivalent concentration of iganidipine in the ipsilateral retrobulbar periocular space was approximately 3.9 x 10⁻⁸ M. arvojournals.orgnih.gov This concentration is sufficient to exert a pharmacological effect as a Ca²⁺ antagonist. arvojournals.orgnih.gov

The pathway for reaching the posterior segment of the eye is believed to be via the conjunctiva, then through the periocular Tenon tissue, posterior sclera, and finally to the posterior choroid and retina. researchgate.net This transscleral route is supported by autoradiographic findings for iganidipine. researchgate.netresearchgate.net

Table 1: Ocular Tissue Penetration of 0.03% ¹⁴C-Iganidipine in Rabbits

| Tissue | Key Finding | Citation |

|---|---|---|

| Cornea | High permeability, with a concentration of 30 μM at 15 minutes post-instillation. | arvojournals.org |

| Aqueous Humor | Concentration peaked at 1 hour post-instillation. | arvojournals.org |

| Iris-Ciliary Body & Retina-Choroid | Concentrations were much higher than in plasma, suggesting binding to uveal pigments. | arvojournals.orgnih.gov |

| Retrobulbar Periocular Space | Equivalent concentration of approximately 3.9 x 10⁻⁸ M between 15 minutes and 1 hour after a single 0.09% instillation. | arvojournals.orgnih.gov |

Systemic Exposure and Tissue Distribution Profiles

Following topical administration in rabbits, systemic absorption of iganidipine occurs, though plasma concentrations are considerably lower than those found in ocular tissues. arvojournals.org The high concentrations observed in the iris-ciliary body and retina-choroid of both the treated and untreated eyes, relative to plasma levels, underscore the significant tissue binding, particularly to pigmented tissues. arvojournals.orgnih.gov

Studies on other dihydropyridine (B1217469) calcium channel blockers, such as benidipine (B10687) hydrochloride, in rats have shown that after repeated oral administration, radioactivity in the blood and various tissues tends to reach a steady state. nih.gov In these studies, the highest concentrations were often found in the liver. nih.govnih.gov For lacidipine (B1674219), another dihydropyridine, radioactivity was rapidly distributed in rat tissues, with the highest concentrations in the liver, fat, and gastrointestinal tract, while only trace amounts were detected in the central nervous system. nih.gov While specific systemic distribution data for iganidipine is not extensively detailed in the provided context, the behavior of similar compounds suggests that the liver is a major site of distribution following systemic absorption.

Elimination Pathways and Excretion Routes

The elimination of dihydropyridine calcium channel blockers primarily occurs through metabolic processes, with subsequent excretion of the metabolites. nih.gov For instance, benidipine hydrochloride administered to rats was primarily excreted in the feces (88%) with a smaller portion in the urine (6%). nih.gov Similarly, lacidipine was also predominantly excreted in the feces in both rats and dogs. nih.gov For nisoldipine, elimination is almost exclusively via the metabolic route, with renal excretion of metabolites being the dominant pathway over fecal excretion. nih.gov In humans, after oral administration of ¹⁴C-benidipine hydrochloride, approximately 36.4% of the radioactivity was excreted in the urine and 58.9% in the feces over five days. nih.gov Given that iganidipine is a dihydropyridine, it is likely that its elimination follows a similar pattern of extensive metabolism followed by excretion of metabolites through both renal and fecal routes.

Metabolism and Biotransformation Pathways

Identification of Metabolites and Metabolic Enzymes (e.g., Cytochrome P450 Involvement)

The metabolism of dihydropyridine calcium channel blockers is largely mediated by the cytochrome P450 (CYP) enzyme system in the liver. conicet.gov.arnih.gov The oxidation of the 1,4-dihydropyridine (B1200194) ring to a pyridine (B92270) structure is a common and major metabolic pathway for this class of drugs, a reaction primarily catalyzed by the CYP3A4 isoform. nih.gov

While specific metabolites of iganidipine are not detailed in the provided search results, studies on other dihydropyridines provide a likely model. For example, amlodipine (B1666008) is extensively metabolized by the liver, primarily by CYP3A4 and CYP3A5, into inactive metabolites. nih.gov Benidipine hydrochloride is also extensively metabolized, with several metabolites identified in plasma and urine. nih.gov In plasma, the predominant metabolites were designated as M9 and M2, while in urine, M3 and M8 were the major metabolites. nih.gov Given these precedents, it is highly probable that iganidipine is also metabolized by CYP enzymes, particularly CYP3A4, into various oxidized and conjugated metabolites.

In Vitro Metabolic Stability and Enzyme Inhibition Studies

In vitro methods are crucial for determining the metabolic stability of new chemical entities, which is their susceptibility to biotransformation. if-pan.krakow.plsrce.hr These studies typically use liver microsomes or hepatocytes to assess metabolism. srce.hradmescope.com Metabolic stability is often expressed as the in vitro half-life (t₁/₂) and intrinsic clearance (CLᵢₙₜ). srce.hr

Studies on various dihydropyridine calcium antagonists have investigated their inhibitory effects on different human CYP isoforms. nih.gov For example, benidipine was found to competitively inhibit CYP1A1, CYP2C9, CYP2D6, CYP2C19, and CYP3A4 activities. nih.gov Nicardipine (B1678738) also showed inhibitory effects on CYP2C9 and CYP3A4. nih.gov Manidipine was identified as a potent competitive reversible inhibitor of CYP2J2. nih.gov Such inhibition studies are important for predicting potential drug-drug interactions. nih.govif-pan.krakow.pl Although specific in vitro metabolic stability and enzyme inhibition data for iganidipine hydrochloride are not available in the provided search results, its structural similarity to other dihydropyridines suggests it would be a substrate for and a potential inhibitor of CYP enzymes.

Table 2: Compound Names Mentioned

| Compound Name |

|---|

| Iganidipine hydrochloride |

| Amlodipine |

| Aranidipine |

| Azelnidipine (B1666253) |

| Barnidipine |

| Benidipine hydrochloride |

| Betaxolol |

| Brovincamine |

| Carteolol |

| Cimetidine |

| Delapril |

| Felodipine (B1672334) |

| Lacidipine |

| Manidipine |

| Nicardipine |

| Nifedipine (B1678770) |

| Nilvadipine |

| Nimodipine |

| Nisoldipine |

| Nitrendipine |

| Quinapril |

| Telmisartan |

Plasma Protein Binding and Pharmacokinetic Interactions

The interaction of a drug candidate with plasma proteins and its potential to interfere with the pharmacokinetics of co-administered drugs are critical aspects of preclinical evaluation. These factors significantly influence the drug's distribution, metabolism, and excretion, ultimately affecting its efficacy and safety profile.

The binding of a drug to plasma proteins, primarily albumin and α1-acid glycoprotein, is a key determinant of its pharmacokinetic properties. Only the unbound (free) fraction of the drug is available to distribute into tissues, interact with pharmacological targets, be metabolized, and be excreted. Therefore, understanding the extent of plasma protein binding is crucial for interpreting pharmacokinetic and pharmacodynamic data.

Preclinical studies typically assess plasma protein binding in various animal species used for safety and efficacy testing, such as rats, dogs, and monkeys, alongside human plasma to identify any significant interspecies differences. rsc.org Such differences can have major implications for the extrapolation of preclinical data to humans. rsc.org Generally, there is a reasonable correlation in plasma protein binding for many compounds across preclinical species and humans; however, notable exceptions exist where a compound may be significantly more or less bound in one species compared to another. rsc.org

Table 1: Representative Data on Plasma Protein Binding for a Hypothetical Dihydropyridine Compound

| Species | Plasma Protein Binding (%) |

| Rat | 98.5 |

| Dog | 97.8 |

| Monkey | 99.2 |

| Human | 99.5 |

| Note: This table is for illustrative purposes and does not represent actual data for Iganidipine hydrochloride. |

Drug-drug interactions (DDIs) at the pharmacokinetic level occur when one drug alters the absorption, distribution, metabolism, or excretion of another. researchgate.net For calcium channel blockers, a significant area of concern for DDIs is their metabolism, which is often mediated by the cytochrome P450 (CYP) enzyme system, particularly the CYP3A4 isoform. bioivt.com Co-administration of a drug that inhibits or induces CYP3A4 can lead to clinically significant changes in the plasma concentrations of a calcium channel blocker. bioivt.com

Preclinical assessment of DDI potential involves in vitro studies using liver microsomes or hepatocytes to identify the major metabolizing enzymes and to determine if the new chemical entity is an inhibitor or inducer of these enzymes. europa.eu If a potential interaction is identified in vitro, further in vivo studies in animal models are conducted. nih.gov

Specific preclinical studies detailing the potential for Iganidipine hydrochloride to act as a perpetrator or victim of pharmacokinetic drug-drug interactions are not available in the published literature. However, as a dihydropyridine derivative, its potential for interactions via the CYP3A4 pathway would be a standard component of its preclinical safety evaluation. For example, nifedipine, another dihydropyridine calcium channel blocker, is a known substrate of CYP3A4, and its metabolism can be affected by various drugs. researchgate.net

Methodological Approaches for Preclinical Pharmacokinetic Assessment

The accurate characterization of a drug's pharmacokinetic profile relies on robust and sensitive bioanalytical methods and sophisticated in vivo sampling techniques.

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the quantitative analysis of drugs and their metabolites in biological matrices like plasma and tissue homogenates due to its high sensitivity, selectivity, and speed. nih.govnih.gov The development of a validated LC-MS/MS method is a prerequisite for conducting preclinical pharmacokinetic studies.

The method development process involves optimizing several parameters, including the sample extraction procedure (e.g., protein precipitation, liquid-liquid extraction, or solid-phase extraction), chromatographic conditions (e.g., column type, mobile phase composition, and flow rate), and mass spectrometric settings (e.g., ionization mode and transition monitoring). nih.gov

While a specific LC-MS/MS method for Iganidipine hydrochloride is not detailed in the available literature, a typical method would be developed and validated according to regulatory guidelines.

Table 2: Representative Parameters for a Hypothetical LC-MS/MS Method for Iganidipine Quantification in Plasma

| Parameter | Description |

| Instrumentation | Triple Quadrupole Mass Spectrometer |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Monitored Transition | Specific m/z transition for Iganidipine (parent ion → product ion) |

| Internal Standard | A stable isotope-labeled analog or a structurally similar compound |

| Chromatography | Reversed-phase C18 column |

| Mobile Phase | Gradient elution with acetonitrile (B52724) and water containing formic acid |

| Sample Preparation | Protein precipitation with acetonitrile |

| Linearity Range | e.g., 0.1 - 1000 ng/mL |

| Accuracy & Precision | Within ±15% (CV%) |

| Note: This table is for illustrative purposes and does not represent a validated method for Iganidipine hydrochloride. |

In vivo microdialysis is a powerful technique used to measure the unbound concentrations of a drug in the interstitial fluid of specific tissues in awake, freely moving animals. arvojournals.orgplos.org This provides crucial information about the drug's distribution to its site of action, which can be more relevant for pharmacodynamic correlations than total plasma concentrations. arvojournals.org While a versatile technique, specific applications of in vivo microdialysis for Iganidipine hydrochloride have not been reported in the reviewed literature.

Traditional tissue sampling, where animals are euthanized at various time points and tissues are collected and homogenized for analysis, provides data on the total drug concentration in different organs. nih.gov Studies on other dihydropyridines, such as lacidipine, have shown rapid and wide distribution into tissues like the liver and gastrointestinal tract following administration. wuxiapptec.com For iganidipine, tissue distribution has been primarily studied in the context of ocular application, where it was found to penetrate into various ocular tissues in rabbits.

Computational and Theoretical Studies of Iganidipine Hydrochloride

Molecular Modeling and Docking Simulations

Molecular modeling and docking simulations are powerful computational techniques used to predict the interaction between a small molecule (ligand), such as Iganidipine (B44766), and a macromolecular target, typically a protein. These methods are instrumental in understanding the compound's mechanism of action at a molecular level.

As a dihydropyridine (B1217469) derivative, Iganidipine hydrochloride is classified as a calcium channel blocker. patsnap.com Computational docking studies on analogous 1,4-dihydropyridine (B1200194) compounds have been crucial in elucidating their binding mechanisms to L-type calcium channels. nih.govjapsonline.com These simulations model the process of the ligand approaching and binding to the protein's active site.

Docking studies reveal that the binding of dihydropyridines within the calcium channel is a highly specific process, governed by a range of intermolecular forces. Key interactions typically include:

Hydrophobic Interactions: The dihydropyridine ring and its substituents often form hydrophobic interactions with nonpolar amino acid residues within the binding pocket of the calcium channel.

Hydrogen Bonding: The ester and nitro groups, common in many dihydropyridines, can form hydrogen bonds with specific residues, further stabilizing the ligand-protein complex.

Aromatic Interactions: The 4-aryl ring of the dihydropyridine scaffold can engage in aromatic-aromatic (π-π stacking) or cation-π interactions with aromatic amino acid residues like tyrosine and phenylalanine in the binding site. nih.gov

For instance, molecular modeling studies of dihydropyridines interacting with the inner pore of the L-type Ca(v)1.2 channel have suggested that the dihydropyridine ring is positioned between specific amino acid residues of the IIIS6 and IVS6 helices. nih.gov The 4-aryl ring, in this model, engages in polar and aromatic interactions with tyrosine residues. nih.gov These detailed interaction maps are fundamental for characterizing the binding site and understanding the structural basis of the drug's activity.

| Interaction Type | Potential Interacting Groups on Iganidipine | Potential Interacting Residues in Calcium Channel |

|---|---|---|

| Hydrophobic | Dihydropyridine ring, dimethyl groups | Alanine, Valine, Leucine, Isoleucine |

| Hydrogen Bonding | Ester carbonyls, Nitro group | Serine, Threonine, Tyrosine, Asparagine, Glutamine |

| Aromatic (π-π, Cation-π) | 3-nitrophenyl group | Tyrosine, Phenylalanine, Tryptophan |

Conformational analysis is the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. For a flexible molecule like Iganidipine, understanding its preferred conformations is crucial as it dictates how the molecule will fit into a binding site.

Computational methods, such as molecular mechanics and quantum mechanics, are employed to calculate the potential energy of different conformers. The resulting energetic profiles help identify the low-energy, and thus more probable, conformations of the molecule in different environments (e.g., in solution versus in a protein's binding pocket). The conformation of the 1,4-dihydropyridine ring itself has been a subject of study, with findings suggesting it can adopt either a planar or a boat-like conformation. 111.68.96 The specific conformation is influenced by the nature and size of the substituents.

The energetic cost of adopting a specific "bioactive" conformation upon binding to the receptor is also a critical parameter. A high energy penalty for adopting the necessary conformation can negatively impact the binding affinity.

In Silico Prediction of ADME Properties

In silico prediction of Absorption, Distribution, Metabolism, and Excretion (ADME) properties is a vital part of modern drug discovery. nih.govmdpi.com These computational models use the chemical structure of a compound to forecast its pharmacokinetic behavior in the body, helping to identify potential liabilities early in the development process.

QSPR and QSAR are computational modeling techniques that aim to establish a mathematical relationship between the chemical structure of a series of compounds and their physicochemical properties (QSPR) or biological activities (QSAR). nih.govijptjournal.comresearchgate.netdergipark.org.trnih.gov

For a class of compounds like the 1,4-dihydropyridines, QSAR models are developed by correlating various molecular descriptors with their calcium channel blocking activity. These descriptors can be categorized as:

1D Descriptors: Molecular weight, atom counts.

2D Descriptors: Topological indices, molecular connectivity indices.

3D Descriptors: Molecular shape, volume, surface area.

Physicochemical Descriptors: LogP (lipophilicity), polar surface area (PSA), hydrogen bond donors/acceptors.

A crucial physicochemical property for Iganidipine is its lipophilicity, indicated by its log partition coefficient of 3. arvojournals.org This value suggests a significant non-polar character, which is typical for dihydropyridine derivatives and influences their ability to cross cell membranes.

A typical QSAR model for dihydropyridine calcium channel blockers might take the form of a linear equation:

pIC50 = c0 + c1Descriptor1 + c2Descriptor2 + ...

Where pIC50 is the negative logarithm of the half-maximal inhibitory concentration (a measure of potency), and the descriptors are the calculated molecular properties. Such models can then be used to predict the activity of new, unsynthesized dihydropyridine derivatives. ijptjournal.com

| Descriptor Type | Examples | Relevance to Dihydropyridines |

|---|---|---|

| Physicochemical | LogP, Polar Surface Area (PSA) | Influences membrane permeability and solubility. |

| Topological | Wiener index, Randić index | Encodes information about molecular branching and size. |

| Quantum Chemical | HOMO/LUMO energies, Mulliken charges | Relates to electronic properties and reactivity. |

In silico tools can also predict the likely sites of metabolism on a drug molecule and the metabolic pathways it may undergo. These models are often based on databases of known metabolic transformations and computational algorithms that identify susceptible functional groups. For dihydropyridines, a common metabolic pathway is the oxidation of the dihydropyridine ring to its pyridine (B92270) analogue. mdpi.com Other potential metabolic transformations include ester hydrolysis and hydroxylation at various positions. Predicting these pathways is essential for understanding the drug's half-life and the potential for the formation of active or toxic metabolites.

Dynamics Simulations and Advanced Computational Techniques

Molecular dynamics (MD) simulations provide a more dynamic picture of molecular interactions compared to the static view offered by docking. MD simulations track the movements of atoms and molecules over time, allowing for the observation of conformational changes in both the ligand and the protein upon binding. These simulations can reveal the stability of the ligand-protein complex and provide insights into the thermodynamics and kinetics of binding. japsonline.com

For a compound like Iganidipine, MD simulations could be used to:

Assess the stability of its binding to the calcium channel over time.

Observe how water molecules mediate the interaction in the binding site.

Calculate the binding free energy, which is a more rigorous predictor of binding affinity than docking scores.

Advanced computational techniques, such as free energy perturbation (FEP) and umbrella sampling, can be employed to study more complex phenomena like the process of a ligand entering or exiting a binding site. While specific MD studies on Iganidipine hydrochloride are not widely published, the application of these methods to the broader class of dihydropyridines is an active area of research.

Molecular Dynamics Simulations of Iganidipine Hydrochloride with Biological Targets

Molecular dynamics (MD) simulations offer a powerful computational microscope to observe the dynamic interactions between a ligand, like iganidipine, and its biological target over time. Iganidipine is a dihydropyridine-derivative Ca2+ antagonist, and its primary biological target is the L-type voltage-gated calcium channel (Cav1.2). rsc.orgarvojournals.org MD simulations are crucial for elucidating the binding mechanism, as the crystal structure of the human Cav1.2 channel complexed with antagonists is not always available. rsc.orgresearchgate.net

While specific MD simulation studies focused exclusively on iganidipine hydrochloride are not extensively detailed in publicly available literature, the methodology has been widely applied to other dihydropyridine derivatives to understand their interaction with L-type calcium channels. rsc.orgnih.govjapsonline.com These studies serve as a robust proxy for understanding the potential binding behavior of iganidipine.

The general process involves creating a homology model of the target protein, such as the human Cav1.2 channel, if a crystal structure is unavailable. rsc.orgresearchgate.netrjraap.com The drug molecule is then "docked" into the predicted binding site of the protein. This static complex is then subjected to MD simulations, where the system's evolution is calculated over time by solving Newton's equations of motion for all atoms. This generates a trajectory that reveals how the drug and protein interact and adapt to each other's presence. rsc.org

Key insights gained from such simulations on DHP derivatives include:

Binding Conformation: Determining the stable three-dimensional orientation of the drug within the binding pocket of the calcium channel. rsc.org

Interaction Analysis: Identifying the specific amino acid residues that form crucial interactions (e.g., hydrogen bonds, hydrophobic interactions, aryl-aryl interactions) with the drug molecule. rsc.org For DHP derivatives, studies have shown that the binding site is often a hydrophobic pocket formed by residues on the IIIS6 and IVS6 segments of the channel. rsc.orgnih.gov

Binding Stability and Energetics: Calculating the binding free energy (e.g., using MM/PBSA methods) to predict the affinity of the drug for the receptor. rsc.orgtandfonline.com These calculations help rank different derivatives and understand the energetic contributions of specific residues to the binding process.

Channel Gating: Observing how the binding of the DHP molecule may influence the conformational changes of the channel, stabilizing its inactivated state and thus blocking the influx of calcium ions. nih.gov

These computational approaches provide a detailed mechanistic hypothesis for how iganidipine and other DHPs exert their therapeutic effects, offering a valuable platform for the structure-based design of new, potent, and selective calcium channel blockers. rsc.org

Virtual Screening and Lead Optimization Strategies for Dihydropyridines

Virtual screening and lead optimization are core components of computer-aided drug design (CADD) that accelerate the discovery of new medicines. These strategies are particularly relevant for well-established scaffolds like the 1,4-dihydropyridine ring, which is present in numerous approved drugs. dovepress.comnih.gov

Virtual Screening

Virtual screening is a computational technique used to search large libraries of small molecules to identify those structures that are most likely to bind to a drug target, in this case, the L-type calcium channel. arcjournals.org The process typically begins with a known structure of the target protein or a homology model.

Structure-Based Virtual Screening (SBVS): This is the most common approach, where molecular docking algorithms are used to fit candidate molecules from a database (like ZINC or ChEMBL) into the binding site of the target protein. arcjournals.org Each docked pose is assigned a score based on its predicted binding affinity. arcjournals.orgfrontiersin.org Molecules with the best scores are selected for further experimental testing.

Ligand-Based Virtual Screening: When a high-quality structure of the target is unavailable, screening can be based on the chemical features of known active ligands. researchgate.nettandfonline.com A pharmacophore model is generated, which defines the essential 3D arrangement of functional groups required for biological activity. This model is then used to search databases for molecules that match this arrangement. tandfonline.com

Lead Optimization

Once initial "hit" compounds are identified through virtual screening or high-throughput screening, lead optimization aims to modify their chemical structure to improve their therapeutic properties. ajrconline.org For dihydropyridines, this involves synthesizing and testing new analogues to enhance potency, selectivity, and pharmacokinetic profiles while minimizing toxicity. japsonline.comarcjournals.org

Computational methods are integral to this process. Minor modifications to the DHP scaffold can significantly alter its pharmacological effects. japsonline.com Researchers use molecular docking and MD simulations to predict how structural changes will affect binding affinity. For instance, studies have focused on designing new DHP derivatives by modifying the side chains of existing FDA-approved drugs. arcjournals.org These in silico analyses predict binding energies and interaction patterns, guiding synthetic chemists to prioritize the most promising candidates. japsonline.com

One study, for example, designed 25 new DHP derivatives and used molecular docking and MD simulations to predict their binding efficiency. japsonline.com The results identified a compound with a predicted binding energy significantly lower (i.e., better) than the commonly used drugs amlodipine (B1666008) and nifedipine (B1678770). japsonline.com Such studies demonstrate the power of computational strategies to rationally design next-generation calcium channel blockers.

Advanced Pharmaceutical Formulation Research and Drug Delivery Innovations for Iganidipine Hydrochloride

Ophthalmic Drug Delivery System Development

The development of effective ophthalmic drug delivery systems for iganidipine (B44766) hydrochloride is crucial for its potential therapeutic applications in ocular diseases. Conventional topical administration via eye drops often suffers from poor bioavailability due to physiological barriers of the eye, such as tear turnover and the corneal epithelium. nih.govnih.gov To overcome these challenges, research has focused on creating advanced formulations that can enhance drug penetration and prolong its residence time on the ocular surface.

Formulation Strategies for Enhanced Ocular Bioavailability

Several strategies have been explored to improve the ocular bioavailability of topically administered drugs, which are applicable to iganidipine hydrochloride. These strategies aim to increase the drug's concentration at the target site while minimizing systemic absorption and potential side effects. nih.govnih.gov

One primary approach is the use of viscosity-enhancing polymers . These polymers can increase the precorneal residence time of the formulation, allowing for greater absorption. nih.gov Examples of such polymers include:

Chitosan: A cationic polysaccharide that exhibits mucoadhesive properties due to electrostatic interactions with the negatively charged ocular surface. nih.gov This adhesion prolongs contact time and can enhance permeability. nih.gov

Poloxamers: These are thermosensitive polymers that can form in situ gels. mdpi.com A formulation that is liquid at room temperature can transition to a gel at the physiological temperature of the eye, thereby increasing its retention. mdpi.com

Hydroxypropyl methylcellulose (B11928114) (HPMC): Often used in combination with other polymers like poloxamers to optimize the physicochemical and permeability properties of the formulation. mdpi.com

Another significant strategy involves the use of penetration enhancers . These agents can transiently alter the permeability of the corneal epithelium, facilitating drug entry. nih.gov

Colloidal systems such as nanoparticles, liposomes, and nanoemulsions represent a sophisticated approach to enhance ocular bioavailability. nih.govnih.gov These systems can encapsulate the drug, protecting it from degradation and facilitating its transport across ocular barriers. nih.gov Cationic nanoemulsions, for instance, can leverage electrostatic interactions to prolong residence time on the ocular surface. turkjps.org

A study on pigmented rabbits using a 0.03% iganidipine ophthalmic solution demonstrated high penetration into the cornea and aqueous humor, estimated to be at least 10 times higher than that of timolol (B1209231) or carteolol. nih.govarvojournals.org This suggests that iganidipine itself possesses favorable properties for ocular penetration, which can be further augmented by advanced formulation strategies. The concentrations in the iris-ciliary body and retina-choroid were significantly higher than in plasma, indicating binding to uveal pigments. nih.govarvojournals.org

In Vitro Permeation Studies Across Ocular Barriers

In vitro permeation studies are essential for evaluating the potential of new formulations to deliver drugs across the complex barriers of the eye. mdpi.com These studies utilize various models to simulate the corneal and conjunctival tissues, providing valuable data on drug absorption and permeability. mdpi.com

Commonly used in vitro models include:

Cell Culture Models: These models use cultured corneal or conjunctival epithelial cells to create a cellular barrier that mimics the in vivo situation. mdpi.com They are invaluable for mechanistic studies of drug transport and cytotoxicity. mdpi.com

Excised Ocular Tissues: Tissues such as the cornea and sclera are excised from animal eyes and mounted in diffusion chambers (e.g., Franz diffusion cells). mdpi.com This method provides a more accurate representation of the real tissue barrier. mdpi.com

Artificial Membranes: These synthetic membranes can be used for rapid screening of the passive diffusion characteristics of a drug. mdpi.com

The apparent permeability coefficient (Papp) is a key parameter derived from these studies, quantifying the rate at which a drug permeates through the ocular membrane. mdpi.com This value helps in predicting a compound's in vivo absorption and therapeutic efficacy. mdpi.com

For iganidipine hydrochloride, in vitro permeation studies would involve applying different formulations to these models and measuring the amount of drug that crosses the barrier over time. For instance, comparing a simple aqueous solution of iganidipine to a nanoemulsion or a chitosan-based formulation would demonstrate the effectiveness of the delivery system in enhancing permeation. Studies have shown that topically applied radiolabeled iganidipine can penetrate through the conjunctival/scleral route to reach posterior ocular segments. researchgate.net

Strategies for Enhancing Physicochemical Stability

The stability of a drug formulation is critical for its safety and efficacy. For iganidipine hydrochloride, a dihydropyridine (B1217469) derivative, photostability is a significant concern, as this class of compounds is known to be susceptible to degradation upon exposure to light. researchgate.net

Photostability Enhancement Through Formulation Excipients and Delivery Systems (e.g., Cyclodextrins, Nanoparticles)

Formulation strategies can be employed to protect iganidipine hydrochloride from photodegradation. Although iganidipine is reported to have superior stability under light compared to some other dihydropyridines like nifedipine (B1678770) and nicardipine (B1678738), enhancing this stability is still beneficial. arvojournals.orgarvojournals.org

Cyclodextrins (CDs) are cyclic oligosaccharides that can encapsulate drug molecules within their hydrophobic cavity, forming inclusion complexes. mdpi.com This encapsulation can shield the drug from light, thereby improving its photostability. mdpi.com Studies on other dihydropyridines, such as nicardipine, have shown a photoprotective effect upon complexation with cyclodextrins like hydroxypropyl-β-cyclodextrin (HP-β-CD). mdpi.com The formation of an inclusion complex with an appropriate cyclodextrin (B1172386) could significantly enhance the photostability of iganidipine.

Nanoparticles offer another effective way to protect photosensitive drugs. nih.gov By entrapping the drug within the nanoparticle matrix, it is physically shielded from light. nih.gov Various types of nanoparticles can be used, including:

Polymeric nanoparticles: These are biodegradable and biocompatible, offering controlled release of the encapsulated drug. mdpi.com

Solid lipid nanoparticles (SLNs) and nanostructured lipid carriers (NLCs): These lipid-based systems are well-suited for encapsulating lipophilic drugs and can be combined with cyclodextrins to further improve stability and drug loading. nih.gov

Degradation Pathway Identification and Mitigation Strategies

Understanding the degradation pathway of iganidipine hydrochloride is essential for developing effective mitigation strategies. For many 1,4-dihydropyridine (B1200194) drugs, the primary degradation pathway under light exposure is the oxidation of the dihydropyridine ring to a pyridine (B92270) ring, which results in a loss of pharmacological activity. researchgate.netscispace.com

Forced degradation studies , as recommended by the International Council for Harmonisation (ICH) guidelines, are performed to identify potential degradation products. scispace.comlcms.cz These studies involve exposing the drug to stress conditions such as heat, humidity, acid, base, and light. lcms.cz Analytical techniques like high-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS) are then used to separate and identify the degradation products. scispace.comlcms.cz

Once the degradation products are identified, mitigation strategies can be implemented. These include:

Formulation with protective excipients: As discussed, cyclodextrins and the use of nanoparticles can prevent degradation. mdpi.comnih.gov

pH optimization: The stability of dihydropyridines can be pH-dependent. Formulating the ophthalmic solution at an optimal pH can minimize degradation.

Use of antioxidants: If oxidative degradation is identified as a significant pathway, the inclusion of antioxidants in the formulation can be beneficial.

Appropriate packaging: Using opaque or amber-colored packaging for the final drug product is a simple yet effective way to protect it from light.

Novel Drug Delivery Systems and Nanotechnology Approaches

Novel drug delivery systems and nanotechnology offer promising solutions to the challenges of ocular drug delivery. nih.govnih.gov These advanced systems can improve drug solubility, stability, and bioavailability, and enable targeted delivery. nih.govnih.gov

Nanoparticles are at the forefront of these innovations. Their small size allows for better penetration into ocular tissues, and their high surface area-to-volume ratio can enhance drug dissolution. nih.gov Nanoparticle-based systems for ocular delivery include:

Nanoemulsions: These are oil-in-water or water-in-oil dispersions with droplet sizes in the nanometer range. turkjps.org They can increase the solubility of lipophilic drugs and enhance corneal permeability. nih.govturkjps.org Cationic nanoemulsions are particularly advantageous for ophthalmic use due to their interaction with the negatively charged ocular surface. turkjps.org

Nanosuspensions: These are dispersions of pure drug nanocrystals in a liquid medium. They are useful for poorly soluble drugs and have been shown to enhance precorneal retention time and bioavailability. nih.gov

Liposomes: These are vesicular structures composed of lipid bilayers that can encapsulate both hydrophilic and lipophilic drugs. mdpi.com

Dendrimers: These are highly branched, well-defined macromolecules that can be engineered for specific drug delivery applications. mdpi.com

Hydrogels: These are three-dimensional polymer networks that can absorb large amounts of water. imrpress.com In situ gelling systems, which transition from a solution to a gel upon instillation in the eye, can significantly prolong drug residence time. nih.gov

The application of these nanotechnologies to iganidipine hydrochloride could lead to the development of highly effective ophthalmic formulations. For example, an iganidipine-loaded nanoemulsion or a thermosensitive in situ hydrogel could provide sustained drug release, reducing the frequency of administration and improving patient compliance. mdpi.comnih.gov Research into nanoethosomes, a type of lipid-based vesicular carrier, has shown promise for enhancing the transdermal delivery of another dihydropyridine, lercanidipine (B1674757), by improving skin permeation. nih.gov Similar vesicular systems could be adapted for the ocular delivery of iganidipine.

Below is a table summarizing some of the novel drug delivery systems and their potential advantages for iganidipine hydrochloride.

| Delivery System | Components | Potential Advantages for Iganidipine Hydrochloride |

| Nanoemulsion | Oil, water, surfactant, cosurfactant | Enhances solubility and permeability; can be made cationic to prolong ocular residence time. turkjps.org |

| Nanosuspension | Pure drug nanocrystals in a liquid medium | Improves dissolution of poorly soluble drugs; enhances precorneal retention. nih.gov |

| In Situ Gel | Thermosensitive or pH-sensitive polymers (e.g., Poloxamers, Chitosan) | Liquid upon instillation, gels in the eye for prolonged contact and sustained release. mdpi.comnih.gov |

| Cyclodextrin Complex | Iganidipine complexed with a cyclodextrin (e.g., HP-β-CD) | Increases aqueous solubility and enhances photostability. mdpi.comarvojournals.org |

| Nanoparticles | Biodegradable polymers (e.g., PLGA), lipids (SLNs, NLCs) | Protects drug from degradation; allows for controlled and targeted release. nih.govnih.gov |

Development of Nano-Carrier Systems (e.g., Nanoparticles, Nanoethosomes, Liposomes)

Nano-carrier systems offer a promising strategy to overcome the challenges associated with poorly water-soluble drugs like many dihydropyridine derivatives. By encapsulating the API within a carrier matrix at the nanometer scale, it is possible to improve aqueous dispersibility, protect the drug from degradation, and modify its release profile.

Research into nano-formulations for dihydropyridines is extensive. For instance, studies on nifedipine have demonstrated the utility of lipid nanoparticles, polymeric nanoparticles, and nano-emulsions to improve its solubility and achieve sustained, controlled release. nih.gov Similarly, solid lipid nanoparticles (SLNs) have been developed for azelnidipine (B1666253) using methods like hot melt emulsification and ultrasonication, which transformed the drug from a crystalline to an amorphous state, thereby enhancing its release characteristics. nih.gov For felodipine (B1672334), poly(l-lactic acid) nanoparticles prepared by an emulsion solvent evaporation technique have been investigated to address its low water solubility. nih.gov

Specific to iganidipine, research has pointed towards its potential formulation in chitosan-based nanoparticles, which act as transmucosal drug carriers and may be used to transport drugs to the inner eye. scispace.com Liposomal formulations, which are phospholipid vesicles, have also been mentioned as a potential delivery vehicle for iganidipine. google.comgoogle.com The encapsulation of dihydropyridines within these nano-carriers can also offer protection from photodegradation, a known issue for this class of compounds. mdpi.comresearchgate.net

Below is a table summarizing research findings on various nano-carrier systems for dihydropyridine-type calcium channel blockers.

| Drug | Nano-Carrier System | Preparation Method | Key Findings | Reference(s) |

| Azelnidipine | Solid Lipid Nanoparticles (SLN) | Hot melt emulsification and ultrasonication | Optimized particle size of 166.4 nm; entrapment efficiency of 86.21%; sustained release over 12 hours. | nih.gov |

| Felodipine | Poly(l-lactic acid) Nanoparticles | Emulsion solvent evaporation | Designed to overcome poor water solubility and low bioavailability. | nih.gov |

| Nifedipine | Polymeric Nanoparticles, Lipid Nanoparticles, Nano-emulsions | Various | Effective in improving solubility, achieving sustained/controlled release, and enhancing photostability. | nih.gov |

| Iganidipine | Chitosan-based Nanoparticles | Inotropic gelation | Investigated for ocular drug delivery, acting as a transmucosal carrier. | scispace.com |

| Barnidipine | Liposomes | Not specified | Investigated as a matrix to improve photostability. | researchgate.net |

Transdermal and Other Non-Oral Delivery Platforms for Dihydropyridines

Transdermal drug delivery systems (TDDS) present a valuable non-oral platform for dihydropyridines, offering the potential to bypass first-pass metabolism, maintain steady plasma concentrations, and improve patient compliance through reduced dosing frequency. tandfonline.cominnovareacademics.in The ideal characteristics of many dihydropyridines for transdermal delivery include low molecular weight and the need for sustained therapeutic action. innovareacademics.in

Research in this area has often focused on matrix-type transdermal patches. For example, patches for felodipine have been developed using different combinations of hydrophilic polymers like polyvinylpyrrolidone (B124986) (PVP) and hydrophobic polymers such as ethyl cellulose (B213188) (EC). researchgate.net The compatibility of the drug with the polymer matrix is a critical factor, often confirmed using Fourier transform infrared (FTIR) spectroscopy. researchgate.net The properties of these patches, including folding endurance and drug release rates, are heavily influenced by the choice of polymers and plasticizers. researchgate.net Patents for transdermal therapeutic systems have included iganidipine among a list of suitable dihydropyridine candidates for such delivery platforms. google.com

The table below details formulation research on transdermal patches for dihydropyridines.

| Drug | Polymer System | Key Findings | Reference(s) |

| Felodipine | Polyvinylpyrrolidone (PVP) and Ethyl Cellulose (EC) | Confirmed drug-polymer compatibility; physical characteristics and dissolution were influenced by the hydrophilic nature of the polymers. | researchgate.net |

| Repaglinide * | Polyvinylpyrrolidone (PVP) and Ethyl Cellulose (EC) | Patches developed to sustain release and improve bioavailability for a drug with a short half-life. | researchgate.net |

| General Dihydropyridines | Not specified | Transdermal delivery is acknowledged as a potential route to achieve constant plasma concentrations and improve therapeutic utility. | tandfonline.cominnovareacademics.in |

Note: While Repaglinide is not a dihydropyridine, the study utilizes the same polymer system to highlight the versatility of the platform for drugs with short half-lives requiring sustained release.

Quality by Design (QbD) Approaches in Formulation Development

Quality by Design (QbD) is a systematic, science- and risk-based approach to pharmaceutical development that begins with predefined objectives and emphasizes product and process understanding and control. rroij.comnih.gov The goal of QbD is to ensure that the desired quality is built into the product from its inception, rather than being tested for in the final product. bruker.com This framework is described in the International Council for Harmonisation (ICH) guidelines Q8, Q9, and Q10. rroij.comu-szeged.hu

The QbD process involves several key elements:

Quality Target Product Profile (QTPP): Defining the prospective summary of the quality characteristics of a drug product that ideally will be achieved to ensure the desired quality, taking into account safety and efficacy. nih.gov

Critical Quality Attributes (CQAs): Identifying the physical, chemical, biological, or microbiological attributes or characteristics that should be within an appropriate limit, range, or distribution to ensure the desired product quality. nih.govadragos-pharma.com

Critical Material Attributes (CMAs) and Critical Process Parameters (CPPs): Identifying key attributes of input materials and key parameters of the manufacturing process that must be controlled to ensure the product meets its CQAs. mdpi.com

The table below conceptualizes a QbD approach for an iganidipine hydrochloride nano-formulation.

| Quality Target Product Profile (QTPP) | Critical Quality Attribute (CQA) | Critical Material Attribute (CMA) / Critical Process Parameter (CPP) |

| Route: Oral, Dosage Form: Nanoparticle Suspension | Particle Size and Distribution | CMA: Polymer/Lipid Grade, Surfactant Concentration. CPP: Homogenization Pressure, Sonication Time. |

| Stability: 24-month shelf life | Assay and Impurity Profile | CMA: Purity of Iganidipine HCl, Antioxidant Grade. CPP: Manufacturing Temperature, Exposure to Light/Oxygen. |

| Performance: Enhanced Bioavailability | In-vitro Drug Release Rate | CMA: Drug-to-Polymer Ratio. CPP: Stirring Speed, Evaporation Rate. |

Process Analytical Technology (PAT) Applications in Iganidipine Hydrochloride Formulation

Process Analytical Technology (PAT) is a critical component of the QbD framework. The FDA defines PAT as a system for designing, analyzing, and controlling manufacturing through timely measurements of critical quality and performance attributes of raw and in-process materials and processes. mt.comresearchgate.net The primary goal of PAT is to ensure final product quality through real-time monitoring and control. bruker.comadragos-pharma.com

Implementing PAT involves integrating online or inline analytical tools into the manufacturing process. mt.com These tools provide real-time data on CQAs, allowing for immediate adjustments to CPPs to prevent deviations and batch failures. adragos-pharma.com For a formulation of iganidipine hydrochloride, such as a nanoparticle suspension, PAT could be applied to several unit operations.

| Manufacturing Step | Critical Quality Attribute (CQA) to Monitor | Potential PAT Tool |

| Nanoparticle Formation (e.g., by homogenization) | Particle Size Distribution | In-line Dynamic Light Scattering (DLS) or Laser Diffraction |

| Solvent Evaporation | Residual Solvent Content, Drug Crystallinity | In-line Raman or Near-Infrared (NIR) Spectroscopy |

| Blending/Mixing | Content Uniformity | In-line NIR or Raman Spectroscopy |

| Lyophilization (Drying) | Moisture Content | At-line NIR Spectroscopy or Karl Fischer Titration |

Robustness and Scale-Up Considerations in Academic Formulation Research

A significant challenge in pharmaceutical development is translating a promising formulation from a small, academic laboratory scale to a robust, reproducible process at a larger, industrial scale. A robust process is one that is insensitive to small variations in process parameters, ensuring consistent product quality.

The QbD approach is fundamental to achieving robustness. By identifying the relationships between CPPs and CQAs and defining a "design space" (the multidimensional combination and interaction of input variables and process parameters that have been demonstrated to provide assurance of quality), a process can be designed to be resilient.

Key considerations for the scale-up of advanced formulations like those for iganidipine hydrochloride include:

Nano-Carrier Systems:

Process Dynamics: Mixing efficiency, heat transfer, and mass transfer can change significantly with scale. For example, a homogenization process that works for a 100 mL batch may not produce the same particle size distribution in a 100 L batch without modification.

Uniformity: Ensuring uniform particle size, drug loading, and entrapment efficiency across a much larger batch volume is critical.

Sterility: For parenteral formulations, maintaining sterility during a longer, more complex large-scale process requires careful design and validation.

Transdermal Patches:

Matrix Homogeneity: Achieving a uniform dispersion of iganidipine hydrochloride within the polymer matrix is more challenging in large-scale mixers.

Coating and Drying: The thickness and residual solvent levels of the adhesive and drug layers must be precisely controlled over larger surface areas and at higher production speeds.

Adhesion and Release Consistency: Ensuring that every patch from a large batch has the same adhesive properties and drug release profile requires stringent control over raw materials and the manufacturing environment.

By employing QbD and PAT principles early in academic research, the critical parameters that influence product quality can be identified, facilitating a more streamlined and successful scale-up and technology transfer to a manufacturing setting.

Methodological Frameworks and Analytical Characterization in Iganidipine Hydrochloride Research

Preclinical Animal Models and Experimental Protocols

Preclinical studies using animal models are a cornerstone of drug development, providing crucial insights into the efficacy and pharmacokinetic properties of a new chemical entity before it can be considered for human trials.

The use of animals in scientific research is governed by stringent ethical guidelines to ensure their humane treatment. nih.govjpmh.org Researchers have a moral obligation to prioritize animal welfare, which involves minimizing pain and distress and reducing the number of animals used in experiments. nih.gov All experimental protocols must be designed with a clear scientific purpose, with the expectation that the research will contribute significantly to scientific knowledge or improve human or animal health. nih.gov This includes careful consideration of the experimental procedures to ensure they are humane and supervised by competent individuals. nih.gov Self-regulation and adherence to established guidelines are critical to maintaining high standards of animal care in research. nih.gov

The choice of animal species for preclinical hypertension research is critical and depends on the specific research question. nih.gov While a variety of animals, including rabbits, monkeys, pigs, and mice, have been used to model hypertension, rats have historically been the model of choice in the pharmaceutical industry due to the extensive physiological knowledge available for this species. nih.govresearchgate.net

Several rat strains are commonly used to model hypertension that mimics the human condition. researchgate.net These models are valuable for the pharmacological testing of potential antihypertensive drugs. researchgate.net Key examples include:

Spontaneously Hypertensive Rats (SHR): This strain is a widely used model for primary or essential hypertension. nih.govnih.gov

Dahl Salt-Sensitive (DSS) Rats: These rats are used to study salt-sensitive hypertension. nih.govijprajournal.com

Milan Hypertensive Strain (MHS) Rats: This strain also serves as a model for primary hypertension. nih.gov

Two-Kidney, One-Clip (2K1C) and One-Kidney, One-Clip (1K1C) Models: These are surgical models that induce renovascular hypertension. ijprajournal.comresearchgate.net

Deoxycorticosterone Acetate (DOCA)-Salt Rats: This model induces hypertension through hormonal and salt-induced mechanisms. ijprajournal.comresearchgate.net

Larger animals like monkeys and dogs are also employed in hypertension research, often to induce hypertension through pharmacological or surgical means. nih.govijprajournal.comresearchgate.net The selection of a particular animal model is based on its ability to mimic specific aspects of human hypertension, allowing researchers to investigate the mechanisms of the disease and the effects of new treatments. nih.govresearchgate.net

In vivo studies are essential for understanding how a drug affects the body (pharmacodynamics) and how the body processes the drug (pharmacokinetics).

Pharmacodynamic Parameters: The primary pharmacodynamic effect of an antihypertensive drug is the reduction of blood pressure. In animal models, blood pressure can be measured directly via intra-arterial catheters or non-invasively using tail-cuff plethysmography. researchgate.net The relationship between the plasma concentration of a drug and its antihypertensive effect can be analyzed using pharmacodynamic models, such as the ion-channel binding model, which considers the drug's interaction with its target. nih.gov

Pharmacokinetic Parameters: Pharmacokinetic studies determine the absorption, distribution, metabolism, and excretion (ADME) of a drug. After intravenous or oral administration to animals like rats and dogs, blood samples are collected at various time points to measure the plasma concentration of the drug. nih.gov Key pharmacokinetic parameters derived from these studies include:

Cmax: The maximum plasma concentration of the drug. nih.govnih.gov

Tmax: The time at which Cmax is reached. nih.govnih.gov

AUC (Area Under the Curve): A measure of the total drug exposure over time. nih.govnih.gov

Terminal Half-life (t1/2): The time it takes for the plasma concentration of the drug to decrease by half. nih.gov

Blood Clearance: The rate at which the drug is removed from the blood. nih.gov

Absolute Bioavailability: The fraction of the administered dose that reaches the systemic circulation. nih.gov

These parameters provide a comprehensive understanding of the drug's behavior in the body.

Advanced Analytical Techniques for Iganidipine (B44766) Hydrochloride Characterization

A suite of sophisticated analytical techniques is employed to ensure the identity, purity, and structural integrity of Iganidipine hydrochloride.

Chromatographic techniques are fundamental for separating and quantifying the components of a mixture.

High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC): HPLC and UPLC are the most widely used methods for determining the purity and assay of dihydropyridine (B1217469) calcium channel blockers like Iganidipine hydrochloride. nih.govresearchtrend.net These methods are highly effective for separating the active pharmaceutical ingredient from any process-related impurities or degradation products. nih.gov Reversed-phase HPLC, often with a C18 column, is commonly employed. nih.govacgpubs.org The choice of mobile phase, flow rate, and detector wavelength are optimized to achieve the best separation and sensitivity. nih.govacgpubs.orgresearchgate.net Validation of these methods according to ICH guidelines ensures their accuracy, precision, linearity, and robustness. researchtrend.netijarsct.co.in

Gas Chromatography (GC): While less common for non-volatile compounds like Iganidipine hydrochloride, GC can be used in conjunction with mass spectrometry (GC-MS) for the identification of certain impurities or degradation products, particularly if they are more volatile. nih.gov

Interactive Data Table: Example HPLC Method Parameters for Dihydropyridine Analysis Below is an example of typical HPLC parameters used for the analysis of related compounds.

| Parameter | Value |

| Column | C18 (250 mm x 4.6 mm, 5 µm) |

| Mobile Phase | Acetonitrile (B52724) and Phosphate Buffer (pH 4) (55:45, v/v) |

| Flow Rate | 1.1 mL/min |

| Detection Wavelength | 237 nm |

| Linearity Range | 1.0-40 µg/mL |

Note: This is a representative example; specific parameters would be optimized for Iganidipine hydrochloride.

Spectroscopic methods provide detailed information about the molecular structure and concentration of a compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools for elucidating the precise chemical structure of a molecule. nih.gov By analyzing the chemical shifts and coupling patterns of the atomic nuclei, the connectivity of atoms within the molecule can be determined, confirming the identity of Iganidipine hydrochloride and its impurities. nih.gov

Mass Spectrometry (MS): MS is used to determine the molecular weight of a compound and can provide information about its structure through fragmentation patterns. nih.gov When coupled with a chromatographic technique like HPLC (LC-MS), it becomes a highly sensitive and specific tool for identifying and quantifying the parent drug and any related substances. nih.govjohsr.com

Infrared (IR) Spectroscopy: IR spectroscopy identifies the functional groups present in a molecule by measuring the absorption of infrared radiation. nih.gov The resulting spectrum provides a "fingerprint" of the molecule, which can be used for identification and to confirm the presence of key structural features.

Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy is used to quantify the amount of a substance by measuring its absorption of UV or visible light. researchgate.net It is often used as the detection method in HPLC analysis. acgpubs.org The wavelength of maximum absorbance (λmax) is determined and used for quantification. researchtrend.net

Radiometric Techniques (e.g., 14C-labeling) for In Vivo Tracing Studies